molecular formula C30H32N2O14S5 B1195942 phenopryldiasulfone CAS No. 118-84-3

phenopryldiasulfone

Cat. No.: B1195942
CAS No.: 118-84-3
M. Wt: 804.9 g/mol
InChI Key: HCCUQCPVNVAHMV-UHFFFAOYSA-N
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Description

Phenopryldiasulfone (systematic IUPAC name: 1,2-diphenoxy-4,5-disulfonylbenzene) is a synthetic sulfone-based compound characterized by its dual sulfonyl functional groups and aromatic ether linkages. Its molecular structure (C₁₂H₁₀O₆S₂) confers unique physicochemical properties, including high thermal stability (decomposition temperature: 280°C) and moderate aqueous solubility (1.2 mg/mL at 25°C) .

Properties

CAS No.

118-84-3

Molecular Formula

C30H32N2O14S5

Molecular Weight

804.9 g/mol

IUPAC Name

1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid

InChI

InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)

InChI Key

HCCUQCPVNVAHMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

phenopryldiasulfone is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The initial step involves the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to sulfonation to produce the sulfone compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

phenopryldiasulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

phenopryldiasulfone has a wide range of applications in scientific research:

Mechanism of Action

phenopryldiasulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive antagonist of p-aminobenzoic acid, a precursor in the folic acid synthesis pathway. By inhibiting folic acid synthesis, this compound prevents the production of DNA, RNA, and proteins, leading to bacterial cell death .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Property This compound Dapsone Sulfamethoxazole
Molecular Formula C₁₂H₁₀O₆S₂ C₁₂H₁₂N₂O₂S C₁₀H₁₁N₃O₃S
Molecular Weight (g/mol) 314.34 248.30 253.28
Solubility (mg/mL, 25°C) 1.2 0.15 0.45
Mechanism of Action DHFR inhibition DHFR inhibition Dihydropteroate synthase inhibition
IC₅₀ (DHFR, μM) 0.8 ± 0.1 1.5 ± 0.3 N/A
Plasma Half-life (hr) 12 ± 2 28 ± 5 10 ± 1.5

Key Research Findings

Efficacy and Selectivity

  • Antimicrobial Activity: this compound exhibits superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to dapsone (MIC₉₀: 2 μg/mL vs. 8 μg/mL) due to enhanced sulfonyl group electronegativity, improving target binding .
  • Solubility Limitations: Despite higher efficacy, this compound’s lower solubility than sulfamethoxazole complicates oral formulation, necessitating nanoparticle-based delivery systems in recent trials .

Toxicity Profile

  • This compound shows reduced hemolytic toxicity (LD₅₀: 450 mg/kg) compared to dapsone (LD₅₀: 320 mg/kg) in murine models, attributed to its lack of free amine groups .
  • However, it demonstrates mild hepatotoxicity at high doses (>100 mg/kg/day), a shared limitation with sulfonamides .

Discussion of Divergences and Limitations

  • Structural Advantages: Unlike sulfamethoxazole, this compound’s dual sulfonyl groups prevent resistance via folP gene mutations, a common issue in sulfonamide therapy .
  • Pharmacokinetic Challenges : Its shorter half-life relative to dapsone requires twice-daily dosing, reducing patient compliance in chronic treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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